3-(3-Methoxyphenoxy)propanenitrile
Overview
Description
3-(3-Methoxyphenoxy)propanenitrile is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The IUPAC name for this compound is 3-(3-methoxyphenoxy)propanenitrile .
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenoxy)propanenitrile is represented by the InChI code:InChI=1S/C10H11NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,7H2,1H3
. The Canonical SMILES representation is COC1=CC(=CC=C1)OCCC#N
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Methoxyphenoxy)propanenitrile include a molecular weight of 177.20 g/mol, an XLogP3 of 1.6, and a topological polar surface area of 42.2 Ų . It has a rotatable bond count of 4 , and its complexity is computed to be 185 .Scientific Research Applications
Molecular Properties and Vibrational Analysis
The molecular properties and harmonic wavenumbers of compounds structurally similar to 3-(3-Methoxyphenoxy)propanenitrile, like 3-(2-methoxyphenoxy) propane-1,2-diol, have been analyzed using ab initio and density functional theory. These studies provide insights into their polarizability and static hyperpolarizability, contributing to a deeper understanding of their electronic structure and vibrational properties (Sinha et al., 2011).
Synthesis and Chemical Analysis
The synthesis of similar compounds, such as 2-(3-(4-methoxyphenoxy)propyl)propane-1,3-diethanethioate, demonstrates the feasibility and yield of producing complex molecules derived from methoxyphenol, which is structurally related to 3-(3-Methoxyphenoxy)propanenitrile. This research is vital for developing new synthetic routes and understanding the chemical behavior of these molecules (Jiang Yan, 2009).
Metabolism in Microorganisms
The metabolism of lignin model compounds, which share structural similarities with 3-(3-Methoxyphenoxy)propanenitrile, by microorganisms like Pseudomonas acidovorans, is an area of research that contributes to our understanding of biodegradation processes. This knowledge is crucial for developing biotechnological applications involving these compounds (Vicuña et al., 1987).
Application in Lithium-Ion Batteries
Research on ternary mixtures involving nitrile-functionalized compounds like 3-(2-methoxyethoxy)propanenitrile in lithium-ion batteries highlights potential applications in developing safer and more efficient electrolytes. These studies are essential for advancing battery technology and understanding the interaction of these compounds in electrochemical environments (Liu et al., 2016).
Degradation and Environmental Impact
Investigating the degradation of compounds structurally related to 3-(3-Methoxyphenoxy)propanenitrile, like 3,3'-iminobis-propanenitrile, using systems like Fe(0)/GAC micro-electrolysis, provides insights into their environmental impact and potential remediation techniques. Understanding these processes is crucial for environmental protection and pollution control (Lai et al., 2013).
properties
IUPAC Name |
3-(3-methoxyphenoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGAVKXXJLPDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279001 | |
Record name | 3-(3-methoxyphenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6279-84-1 | |
Record name | 6279-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6279-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-methoxyphenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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